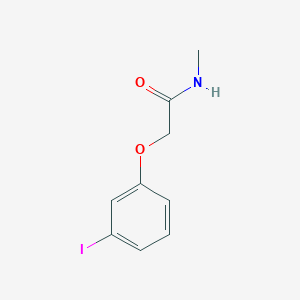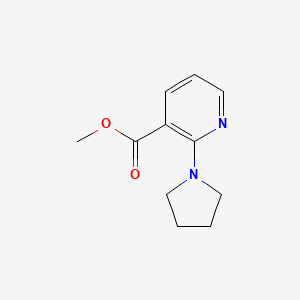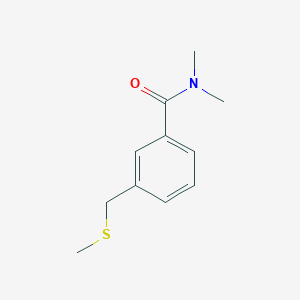![molecular formula C17H22N2O2 B7473282 Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone, also known as ABP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. ABP belongs to the class of piperidinylmethanone compounds and has been extensively studied for its unique chemical properties and biological activities.
Mecanismo De Acción
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone increases the concentration of dopamine in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone has been found to exhibit various biochemical and physiological effects, including increased dopamine release, improved cognitive function, and enhanced locomotor activity. The compound has also been shown to have a neuroprotective effect against neurotoxicity induced by methamphetamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone has several advantages for use in laboratory experiments, including its high purity level, potent binding affinity to the dopamine transporter, and well-characterized chemical properties. However, the compound also has some limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone, including the development of new drugs for the treatment of various disorders, such as Parkinson's disease and ADHD. Additionally, further studies are needed to explore the potential neuroprotective effects of Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone and its mechanism of action in various neurological disorders. Finally, research on the optimization of the synthesis method for Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone could lead to the development of more efficient and cost-effective methods for producing the compound.
Métodos De Síntesis
The synthesis of Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone involves the reaction of 2-methylbenzoyl chloride with piperidin-4-ylmagnesium bromide, followed by the addition of azetidine-1-carboxylic acid and subsequent dehydration. This reaction results in the formation of Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been found to exhibit potent binding affinity to the dopamine transporter, making it a promising candidate for the development of new drugs for the treatment of various disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-5-2-3-6-15(13)17(21)19-11-7-14(8-12-19)16(20)18-9-4-10-18/h2-3,5-6,14H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKDQAKQLLHETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)







![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)